1-Methyl-1H-imidazole-2-carboxylic acid

Description

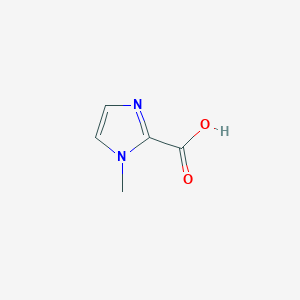

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDPWZQYAVZTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339660 | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-43-2 | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid

CAS Number: 20485-43-2

This technical guide provides an in-depth overview of 1-Methyl-1H-imidazole-2-carboxylic acid, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a foundational scaffold for potent enzyme inhibitors.

Core Compound Properties

This compound is a heterocyclic compound with the chemical formula C₅H₆N₂O₂.[1][2] It is recognized for its utility as a synthetic intermediate, particularly in the solid-phase synthesis of polyamides containing imidazole moieties.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 20485-43-2 | [1][2][3][4] |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Melting Point | 104 °C (decomposes) | [3] |

| Boiling Point | 339.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Purity | Technical grade: 90%; High purity: ≥99.0% | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference |

| ¹H NMR (400MHz, D₂O) | δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃) | [1] |

| ¹³C NMR (400MHz, D₂O) | δ 158.67, 139.68, 125.83, 118.46, 36.73 | [1] |

| Infrared (IR) (KBr, cm⁻¹) | 3347(m), 3119(m), 2663(w), 1683(m), 1641(s), 1507(s), 1449(m), 1388(s), 1338(s), 1285(s), 1173(m), 1123(s), 961(m), 910(m), 776(s), 685(s) | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding aldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-2-carboxaldehyde

A detailed, multi-step synthesis for imidazole-2-carboxaldehyde has been reported, which can be adapted for the methylated analogue.[4] A general representation of this synthetic workflow is provided below.

Synthesis of this compound

The final step involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. The following protocol is adapted from a general procedure for the synthesis of imidazole-2-carboxylic acids.[1][5]

Materials:

-

1-Methyl-1H-imidazole-2-carboxaldehyde

-

30% Hydrogen peroxide (H₂O₂) solution

-

Water (deionized)

-

Diethyl ether

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water in a suitable reaction vessel.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

-

Continue the reaction at room temperature for 72 hours.

-

After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.

-

Dry the solid under high vacuum to obtain this compound. Note: Avoid heating as it may cause decarboxylation.[1][5]

Applications in Drug Development

A significant application of this compound is as a scaffold in the design of metallo-β-lactamase (MBL) inhibitors.[6] MBLs are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[7][8]

Mechanism of Action as a Metallo-β-Lactamase Inhibitor

Derivatives of this compound act as MBL inhibitors by chelating the active site zinc ions of the enzyme, thereby rendering it inactive.[6][7] This restores the efficacy of β-lactam antibiotics when co-administered. The following diagram illustrates this inhibitory mechanism.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its well-defined properties and synthetic routes, coupled with its proven utility as a core scaffold for potent enzyme inhibitors, particularly against metallo-β-lactamases, underscore its importance for researchers and scientists in the field. This guide provides a foundational understanding of this compound, enabling its effective use in the development of novel therapeutics.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physical Properties of 1-Methyl-1H-imidazole-2-carboxylic Acid

This technical guide provides an in-depth overview of the core physical properties of 1-Methyl-1H-imidazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Core Physical and Chemical Properties

This compound presents as a white to off-white crystalline solid.[1] It is a crucial building block in the solid-phase synthesis of polyamides containing imidazole, which are explored in drug discovery.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [3] |

| Molecular Weight | 126.11 g/mol | [3][4] |

| Melting Point | 104 °C (with decomposition) | [1][5] |

| 104 - 106 °C | [3] | |

| 99 - 101 °C | [1][6] | |

| Boiling Point (Predicted) | 339.4 ± 25.0 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in methanol and water. | [1] |

| Appearance | White to off-white crystalline solid/powder. | [1] |

| Purity (Assay) | ≥99.0% | [7] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400MHz, D₂O): δ 7.42, 7.39 (2H, single peak, imidazolium cyclic-H), 4.08 ppm (3H, single peak, N-CH₃)[1][6]

-

¹³C NMR (400MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm[1][6]

Infrared (IR) Spectroscopy

-

IR (KBr press method): ν 3347 (medium intensity), 3119 (medium intensity), 2663 (weak), 1641 (strong), 1683 (medium intensity), 1507 (strong), 1449 (medium intensity), 1388 (strong), 1338 (strong), 1285 (strong), 1173 (medium intensity), 1123 (strong), 961 (medium intensity), 910 (medium), 776 (strong), 685 (strong) cm⁻¹[1][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2] For pure compounds, this range is typically narrow.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Protocol:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., 20% ethanol in water).

-

A series of buffer solutions with a range of pH values around the expected pKa are prepared.

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis absorption spectrum of each solution is recorded to determine the wavelengths of maximum absorbance for the protonated (HIn) and deprotonated (In⁻) forms of the compound.

-

The absorbance of each buffered solution is measured at these two wavelengths.

-

The ratio of the concentrations of the deprotonated to the protonated form ([In⁻]/[HIn]) is calculated from the absorbance data.

-

The pKa is determined by plotting the logarithm of this ratio against the pH of the buffer solutions. The pKa is the pH at which log([In⁻]/[HIn]) = 0.[3][5]

Solubility Determination

A general protocol for determining the solubility of an organic compound in water is as follows:

Protocol:

-

A known volume of distilled water (e.g., 0.75 mL) is placed in a small test tube.

-

A small, pre-weighed amount of this compound (e.g., 25 mg) is added to the test tube.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 minutes).

-

A visual observation is made to determine if the compound has completely dissolved.

-

If the compound dissolves, it is classified as soluble. If it does not, it is classified as insoluble or slightly soluble. For a more quantitative assessment, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.[4]

Synthesis Workflow

The synthesis of this compound is typically achieved through the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. The following diagram illustrates this experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 6. byjus.com [byjus.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-imidazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in drug development, particularly as a scaffold for metallo-β-lactamase inhibitors.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 2-position.[1] Its structure is foundational for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20485-43-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C5H6N2O2 | [1][3][4][6] |

| Molecular Weight | 126.11 g/mol | [1][3][4] |

| Appearance | White to off-white powder/crystalline solid | [2][5][8] |

| Melting Point | 99-101 °C[3], 104 °C (decomposes) | [4][5][8] |

| Boiling Point | 339.4±25.0 °C (Predicted) | [2][5][8] |

| Purity | ≥90% (technical grade)[4][7], ≥99.0% | [2][8] |

| SMILES | Cn1ccnc1C(O)=O | [4][6] |

| InChI | 1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9) | [1][4] |

| InChIKey | WLDPWZQYAVZTTP-UHFFFAOYSA-N | [1][4][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Source(s) |

| ¹H NMR (400MHz, D₂O) | δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃) | [3][5] |

| ¹³C NMR (400MHz, D₂O) | δ 158.67, 139.68, 125.83, 118.46, 36.73 | [3][5] |

| Infrared (KBr) | 3347, 3119, 2663, 1683, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 | [3][5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde.[3]

Experimental Protocol:

-

Preparation of Starting Material: 1-methyl-1H-imidazole-2-carboxaldehyde is prepared according to established literature procedures.[3]

-

Oxidation Reaction: The synthesis follows a procedure analogous to that for imidazole-2-carboxylic acid.[3][9] While the specific oxidizing agent for the methylated compound is not detailed in the provided results, a general method for the unmethylated analogue involves using a 30% aqueous hydrogen peroxide solution.[9]

-

Work-up and Purification: Following the reaction, water is removed under high vacuum.[3] It is noted that washing with diethyl ether/water is not necessary for this derivative.[3]

-

Caution: It is critical to avoid heating during the work-up, as this can cause decarboxylation of the product.[3][5]

-

Yield: The reaction is reported to proceed with a quantitative yield.[3]

References

- 1. This compound | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound technical grade, 90 20485-43-2 [sigmaaldrich.com]

- 5. This compound CAS#: 20485-43-2 [m.chemicalbook.com]

- 6. This compound | CAS 20485-43-2 [matrix-fine-chemicals.com]

- 7. This compound technical grade, 90 20485-43-2 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Spectral Analysis of 1-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 1-Methyl-1H-imidazole-2-carboxylic acid (CAS No: 20485-43-2), a key intermediate in pharmaceutical synthesis.[1] The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols used for their acquisition.

Chemical Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Experimental Protocol: NMR

The NMR spectra were acquired on a 400MHz spectrometer using Deuterium Oxide (D₂O) as the solvent.[9]

¹H NMR Spectral Data

The ¹H NMR spectrum shows two distinct singlets for the imidazole ring protons and a singlet for the N-methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | Singlet | 1H | Imidazole C4-H or C5-H |

| 7.39 | Singlet | 1H | Imidazole C5-H or C4-H |

| 4.08 | Singlet | 3H | N-CH₃ |

| Table 1: ¹H NMR data for this compound in D₂O.[9] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Tentative Assignment |

| 158.67 | C=O (Carboxylic Acid) |

| 139.68 | C2 (Imidazole Ring) |

| 125.83 | C4 or C5 (Imidazole Ring) |

| 118.46 | C5 or C4 (Imidazole Ring) |

| 36.73 | N-CH₃ |

| Table 2: ¹³C NMR data for this compound in D₂O.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: IR

The infrared spectrum was obtained using the Potassium Bromide (KBr) press method, where the sample is finely ground with KBr powder and compressed into a thin pellet.[9]

IR Spectral Data

The spectrum exhibits characteristic absorption bands for the carboxylic acid and imidazole functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3347 | Medium | O-H Stretch (Carboxylic Acid, H-bonded) |

| 3119 | Medium | C-H Stretch (Aromatic/Imidazole) |

| 2663 | Weak | O-H Stretch (Carboxylic Acid Dimer) |

| 1683 | Medium | C=O Stretch (Carboxylic Acid) |

| 1641 | Strong | C=N Stretch (Imidazole Ring) |

| 1507 | Strong | Ring Stretching (Imidazole) |

| 1388 | Strong | O-H Bend |

| 1285 | Strong | C-O Stretch (Carboxylic Acid) |

| 776 | Strong | C-H Out-of-plane Bend |

| Table 3: Key IR absorption bands for this compound (KBr Pellet).[9] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS

The mass spectrum data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[7] This typically involves electron ionization (EI) as the method for generating ions.

Mass Spectral Data

The mass spectrometry data confirms the molecular weight of the compound.

| Parameter | Value |

| Molecular Weight | 126.11 g/mol |

| Exact Mass | 126.042927 g/mol |

| Table 4: Mass spectrometry data for this compound.[7] |

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a chemical compound like this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 20485-43-2 [matrix-fine-chemicals.com]

- 4. 1-甲基-1H-咪唑-2-羧酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [oakwoodchemical.com]

- 6. 1-メチル-1H-イミダゾール-2-カルボン酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-imidazole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Methyl-1H-imidazole-2-carboxylic acid (CAS No: 20485-43-2) is a heterocyclic carboxylic acid derivative.[3] Its structure, featuring both a carboxylic acid group and a methylated imidazole ring, imparts unique physicochemical properties that are leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] Understanding its solubility profile is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to the final dosage form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [3] |

| Appearance | White to off-white powder/solid | [6][7] |

| Melting Point | 104 °C (decomposes) | [7][8] |

| Boiling Point | ~339.4 °C at 760 mmHg | [6] |

Solubility Data

Exhaustive searches of scientific databases, patent literature, and chemical supplier information have revealed a lack of specific quantitative solubility data for this compound in a broad range of organic solvents. The available information is qualitative and summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Methanol | Slightly Soluble | [8] |

| Water | Slightly Soluble | [8] |

For comparative purposes, the ethyl ester derivative, ethyl 1-methyl-1H-imidazole-2-carboxylate, is reported to be soluble in dichloromethane, ether, ethyl acetate, and methanol.[9]

Due to the absence of quantitative data, the following sections provide a detailed protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that an equilibrium of a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

4.3. Experimental Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.fi [fishersci.fi]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound CAS#: 20485-43-2 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid: Synthesis, Characterization, and Acidity

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

1-Methyl-1H-imidazole-2-carboxylic acid is a crucial intermediate in pharmaceutical synthesis, particularly in the development of polyamides containing imidazole moieties.[1] Its purity and consistent quality are vital for reproducible outcomes in complex organic reactions.[1]

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| CAS Number | 20485-43-2 | [2] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 104 °C | [1] |

| Boiling Point | 339.4 ± 25.0 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

Experimental Protocols

This section details the laboratory procedures for the synthesis of this compound and a robust method for the determination of its pKa value.

The synthesis is a two-step process starting from the commercially available 1-methyl-2-imidazolecarboxaldehyde.[2] The aldehyde is first synthesized and then oxidized to the desired carboxylic acid.

Step 1: Synthesis of the Precursor, 1-Methyl-2-imidazolecarboxaldehyde

A common method for the synthesis of 1-methyl-2-imidazolecarboxaldehyde is not explicitly detailed in the provided search results. However, a general synthesis for the related imidazole-2-carboxaldehyde is available and can be adapted. This involves the formylation of an appropriately protected 2-imidazolelithium reagent.[3]

Step 2: Oxidation to this compound

The following protocol is adapted from the general procedure for the synthesis of imidazole-2-carboxylic acids.[2][4]

-

Materials:

-

1-Methyl-1H-imidazole-2-carboxaldehyde

-

30% aqueous hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Diethyl ether

-

-

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.

-

Continue the reaction at room temperature for approximately 72 hours.

-

After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.

-

Dry the final product under a high vacuum. It is important to avoid heating, as this may cause decarboxylation.[2][4]

-

-

Characterization:

-

The product can be characterized using NMR spectroscopy. Expected shifts in D₂O are approximately δH 7.42, 7.39 (2H, s, Im-H) and 4.08 ppm (3H, s, NCH₃).[2]

-

Potentiometric titration is a highly accurate method for determining the pKa of weak organic acids.[5][6] This protocol outlines the steps for determining the pKa of the title compound.

-

Materials & Equipment:

-

This compound (high purity)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

-

Procedure:

-

Preparation of the Analyte Solution:

-

Titration:

-

Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[7]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the carboxylic acid.[8]

-

-

Signaling Pathways & Biological Relevance

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. However, the imidazole core is a fundamental component of many biologically active molecules, most notably the amino acid histidine and the neurotransmitter histamine. Compounds containing the imidazole-2-carboxylic acid scaffold are of interest in medicinal chemistry due to their potential to act as ligands for various metalloenzymes or as building blocks for more complex therapeutic agents. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. figshare.com [figshare.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for 1-Methyl-1H-imidazole-2-carboxylic acid (CAS No: 20485-43-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1][2] |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1][3][4] |

| H319 | Causes serious eye irritation.[1][3][4] | |

| H335 | May cause respiratory irritation.[1][3][4] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fumes.[3][5] |

| P264 | Wash all exposed external body areas thoroughly after handling.[3][5] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][5] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1][5] | |

| Precautionary (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1][6] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][6] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| Precautionary (Storage) | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H6N2O2[1] |

| Molecular Weight | 126.11 g/mol [1][3] |

| Appearance | White to off-white crystalline solid/powder.[7][8] |

| Melting Point | 104 °C (decomposes)[4][7] |

| Boiling Point | 339.4 ± 25.0 °C (Predicted)[7] |

| Stability | Stable under normal conditions.[1] |

Experimental Protocols and Safe Handling Procedures

While specific experimental protocols will vary depending on the nature of the research, the following general procedures and precautions should always be followed.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 4: Recommended Personal Protective Equipment

| Protection | Specification |

| Eye and Face Protection | Safety glasses with side-shields or goggles (European standard - EN 166).[1] A face shield may be necessary for splash-prone procedures.[9] |

| Skin Protection | Hand Protection: Wear protective gloves.[1] The breakthrough time of the glove material should be considered for prolonged or repeated contact.[5] Body Protection: Long-sleeved laboratory coat.[1] For larger quantities or increased risk of exposure, a full suit may be required.[9] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1] For dusts, a type N95 (US) dust mask is recommended.[3][4] |

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[1][5]

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Seek medical attention if irritation persists.[5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[1] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1] There is no restriction on the type of extinguisher that may be used.[5]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as described in Section 3.2.[10] Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.[5] Wash the spill area with large amounts of water.[5]

Stability and Reactivity

-

Reactivity: None known, based on available information.[1]

-

Chemical Stability: Stable under normal storage conditions.[1]

-

Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[1]

-

Conditions to Avoid: Incompatible products and dust formation.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Visualized Workflows

The following diagrams illustrate key workflows for handling and risk assessment.

Caption: General laboratory handling workflow.

Caption: Logical flow for risk assessment.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the user's own judgment and due diligence. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all applicable local, state, and federal regulations.

References

- 1. fishersci.fi [fishersci.fi]

- 2. This compound | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound technical grade, 90 20485-43-2 [sigmaaldrich.com]

- 4. This compound technical grade, 90 20485-43-2 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound CAS#: 20485-43-2 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. enamine.enamine.net [enamine.enamine.net]

Commercial Suppliers and Technical Applications of 1-Methyl-1H-imidazole-2-carboxylic acid

An In-depth Guide for Researchers and Drug Development Professionals

1-Methyl-1H-imidazole-2-carboxylic acid (CAS No. 20485-43-2) is a vital heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a carboxylic acid group on a methylated imidazole ring, makes it a versatile intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and key applications.

Commercial Availability

A range of chemical suppliers offer this compound in various grades and quantities, catering to both research and development needs. The table below summarizes the offerings from prominent commercial suppliers.

| Supplier | Grade/Purity | Available Pack Sizes |

| Sigma-Aldrich | Technical Grade, 90% | Custom |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.0% | Bulk, custom quotes |

| Chem-Impex | ≥ 98% (Assay) | Custom |

| US Biological Life Sciences | Reagent Grade | 250mg, 1g, 5g, 25g, 100g[4] |

| Apollo Scientific | Not specified | 250mg, 1g, 5g[5] |

| Bachem (via CymitQuimica) | ≥ 98% | Custom[6] |

Physicochemical Properties

The consistent physicochemical properties of this compound are critical for its successful application in synthesis. The data below is compiled from various suppliers and databases.[2][3][7][8]

| Property | Value |

| CAS Number | 20485-43-2 |

| Molecular Formula | C₅H₆N₂O₂[2] |

| Molecular Weight | 126.11 g/mol [8] |

| Appearance | White to off-white or yellowish-brown solid/powder[2][3][6] |

| Melting Point | 99-108 °C (may decompose)[2][7] |

| Boiling Point | 339.4±25.0 °C[3] |

| Density | 1.3±0.1 g/cm³[3] |

| SMILES | Cn1ccnc1C(O)=O |

| InChI Key | WLDPWZQYAVZTTP-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of the corresponding aldehyde precursor, 1-methyl-1H-imidazole-2-carboxaldehyde.[7]

Procedure:

-

Precursor Synthesis: Prepare 1-methyl-1H-imidazole-2-carboxaldehyde according to established literature methods.[7]

-

Oxidation: The specific oxidizing conditions are applied to the aldehyde. While the direct oxidation method for the N-methylated version is not fully detailed in the provided results, a general method for the non-methylated analog, which can be adapted, involves using hydrogen peroxide.[9]

-

Work-up and Purification: Following the reaction, water is removed under high vacuum. It is noted that washing with diethyl ether/water may not be necessary, and heating should be avoided to prevent decarboxylation.[7] This procedure can yield a quantitative amount of the final product.[7]

Characterization Data: [7]

-

¹H NMR (400MHz, D₂O): δ 7.42, 7.39 (2H, s, Im-H), 4.08ppm (3H, s, NCH₃)

-

¹³C NMR (400MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73ppm

-

IR ν (KBr): 3347, 3119, 2663, 1641, 1683, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 cm⁻¹

-

Elemental Analysis (Calc. for C₅H₈N₂O₃): C, 41.67%; H, 5.59%; N, 19.44%

Caption: General synthesis workflow for this compound.

Core Applications in Drug Discovery

This compound is a crucial intermediate, primarily used in the solid-phase synthesis of polyamides containing imidazole moieties, which are foundational structures in many therapeutic agents.[1][3] Its role as a "metal-binding pharmacophore" is of significant interest in developing inhibitors for specific enzymes.[10]

Metallo-β-Lactamase (MBL) Inhibition

A critical application is in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems.[10][11] The imidazole-2-carboxylic acid core can effectively bind to the metal ions (typically zinc) in the MBL active site, disrupting their catalytic activity and restoring the efficacy of antibiotics.

Caption: Workflow from building block to potential therapeutic agent.

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing the substituents on the 1H-imidazole-2-carboxylic acid core to enhance inhibitory potency against various MBLs, such as VIM-type enzymes.[10][11] SAR studies have shown that modifications at the 1-position are crucial for achieving potent inhibition by creating beneficial interactions with flexible loops in the enzyme's active site.[11] This targeted approach allows for the development of more potent and selective inhibitors.

Caption: Logical relationship of MBL inhibition by imidazole-2-carboxylic acid derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. 20485-43-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Imidazole-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. When substituted with a carboxylic acid group at the 2-position, the resulting imidazole-2-carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and development in this promising area.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant global health threat. One of the key resistance mechanisms is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate these life-saving drugs. Substituted imidazole-2-carboxylic acids have emerged as potent inhibitors of MBLs, particularly the Verona Integron-encoded Metallo-β-lactamases (VIM) and New Delhi Metallo-β-lactamase (NDM) types.[1][2] The imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore, chelating the zinc ions essential for the catalytic activity of MBLs.[1][3]

Quantitative Data: MBL Inhibitory Activity

The inhibitory potency of various substituted imidazole-2-carboxylic acid derivatives against different MBLs has been quantified using the half-maximal inhibitory concentration (IC50).

| Compound | Target MBL | IC50 (µM) | Reference |

| Compound 28 | VIM-2 | 0.018 | [1][3] |

| Compound 28 | VIM-5 | 0.018 | [1][3] |

| Compound 55 | VIM-2 | Potent Inhibition | [2] |

Experimental Protocol: MBL Inhibition Assay

The inhibitory activity of substituted imidazole-2-carboxylic acids against MBLs is typically determined using a spectrophotometric assay with nitrocefin as the substrate.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamases. The rate of this color change is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

-

Purified MBL enzyme (e.g., VIM-2)

-

Nitrocefin solution (e.g., 100 µM in 50 mM HEPES buffer, pH 7.5)

-

Test compounds (substituted imidazole-2-carboxylic acids) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a defined amount of the MBL enzyme solution to each well.

-

Add the serially diluted test compounds to the wells and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Immediately monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: MBL Inhibition Assay

Caption: Workflow for determining the MBL inhibitory activity of substituted imidazole-2-carboxylic acids.

Anticancer Activity

Several substituted imidazole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathway: Inhibition of AKT and ERK1/2 Pathways

One of the prominent anticancer mechanisms of imidazole derivatives involves the suppression of the PI3K/Akt and ERK1/2 signaling pathways. These pathways are frequently hyperactivated in various cancers and play a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.

Caption: Inhibition of PI3K/Akt and ERK1/2 signaling pathways by substituted imidazole-2-carboxylic acids.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of imidazole-2-one derivatives, structurally related to imidazole-2-carboxylic acids, have been evaluated against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7b | Various Human Cancer Cell Lines | Similar to or greater than docetaxel | [4] |

| Compound 7i | Various Human Cancer Cell Lines | Similar to or greater than docetaxel | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

Test compounds (substituted imidazole-2-carboxylic acid derivatives)

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add the MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses inflammatory responses. Certain imidazol-2-one and 2-cyanoiminoimidazole derivatives have been identified as potent PDE4 inhibitors, suggesting their potential as anti-inflammatory agents.[5]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

Caption: Mechanism of anti-inflammatory action through PDE4 inhibition by imidazole derivatives.

Quantitative Data: PDE4 Inhibitory Activity

Experimental Protocol: In Vitro PDE4 Inhibition Assay

The inhibitory activity against PDE4 is often measured using a fluorescence polarization (FP) assay.

Principle: This assay is based on the competition between a fluorescently labeled cAMP (tracer) and a non-labeled cAMP for the binding sites of a specific antibody. When the tracer is bound to the antibody, it emits a high degree of polarized light. PDE4 hydrolyzes cAMP, and in the presence of an inhibitor, the cAMP levels remain high, displacing the tracer from the antibody and resulting in a decrease in fluorescence polarization.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP (e.g., fluorescein-cAMP)

-

Anti-cAMP antibody

-

Test compounds (substituted imidazole-2-carboxylic acid derivatives)

-

Assay buffer

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the PDE4 enzyme, the test compound dilutions, and the cAMP substrate.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the fluorescently labeled cAMP and the anti-cAMP antibody.

-

Incubate to allow for the competitive binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity

The imidazole scaffold is present in many clinically used antimicrobial agents. Substituted imidazole-2-carboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties.[6][7] Their mechanism of action can involve the disruption of microbial cell wall synthesis, interference with DNA replication, or inhibition of essential enzymes.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 Derivative | Gram-positive & Gram-negative strains | Varies | [6] |

| HL2 Derivative | Gram-positive & Gram-negative strains | Varies | [6] |

| Compound 16 | Antibacterial Activity | Good | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds

-

96-well microplates

-

Incubator

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare two-fold serial dilutions of the test compounds in the broth directly in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

Substituted imidazole-2-carboxylic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to act as MBL inhibitors, anticancer agents, PDE4 inhibitors, and antimicrobial agents highlights their potential for the development of new therapeutics to address a range of unmet medical needs. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study and application of these remarkable molecules. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of substituted imidazole-2-carboxylic acids into clinical reality.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-1H-imidazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-Methyl-1H-imidazole-2-carboxylic acid primarily serves as a versatile chemical intermediate, its structural motif is central to a class of potent enzyme inhibitors. This technical guide delves into the therapeutic potential of derivatives of the closely related 1H-imidazole-2-carboxylic acid (ICA). The primary therapeutic targets identified for these derivatives are metallo-β-lactamases (MBLs), particularly the Verona Integron-encoded MBLs (VIMs), which are key drivers of antibiotic resistance in Gram-negative bacteria. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and detailed experimental protocols for the synthesis and evaluation of these promising inhibitor candidates. The information presented is intended to empower researchers and drug development professionals in the rational design of novel therapeutics to combat the growing threat of antibiotic resistance.

Introduction: The Emergence of Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health challenge. A major mechanism of resistance in Gram-negative bacteria is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors to be co-administered with β-lactam antibiotics is therefore a key therapeutic strategy.

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as a promising class of MBL inhibitors. These compounds act as metal-binding pharmacophores (MBPs), effectively chelating the essential zinc ions in the MBL active site, thereby inactivating the enzyme. This guide focuses on the potential of these derivatives as therapeutic agents, with a particular emphasis on their activity against VIM-type MBLs.

Primary Therapeutic Target: Metallo-β-Lactamases (VIM-2 and VIM-5)

The primary therapeutic targets for 1H-imidazole-2-carboxylic acid derivatives are the Ambler class B1 MBLs, with significant inhibitory activity observed against Verona Integron-encoded MBLs, specifically VIM-2 and VIM-5.[1][2] These enzymes are clinically relevant as they are capable of hydrolyzing almost all β-lactam antibiotics, with the exception of monobactams.[2]

Mechanism of Action

The inhibitory activity of 1H-imidazole-2-carboxylic acid derivatives stems from their ability to interact with the dinuclear zinc center within the active site of MBLs. The imidazole ring and the carboxylic acid moiety act as a bidentate ligand, chelating the Zn1 and Zn2 ions. This interaction displaces a key catalytic water molecule, rendering the enzyme incapable of hydrolyzing the β-lactam ring of antibiotics. Furthermore, structure-guided optimization has revealed that substituents at the N-1 position of the imidazole ring can form crucial interactions with flexible active site loops, enhancing the potency and specificity of the inhibitors.[3]

Quantitative Data: Inhibitory Potency of 1H-imidazole-2-carboxylic Acid Derivatives

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the target MBLs and their ability to reduce the minimum inhibitory concentration (MIC) of a β-lactam antibiotic against MBL-producing bacteria.

| Compound | Target MBL | IC50 (µM) | Reference |

| 28 | VIM-2 | 0.018 | [1] |

| 28 | VIM-5 | 0.018 | [1] |

| 55 | VIM-2 | Potent Synergistic Activity with Meropenem | [3] |

Experimental Protocols

General Synthesis of 1H-imidazole-2-carboxylic Acid Derivatives

The synthesis of 1H-imidazole-2-carboxylic acid derivatives typically involves a multi-step process starting from commercially available reagents. A general workflow is outlined below.

A detailed protocol for the synthesis of a representative compound is as follows:

-

N-Substitution of Imidazole-2-carboxaldehyde: To a solution of imidazole-2-carboxaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) followed by the desired alkyl or aryl halide. The reaction is typically stirred at room temperature or heated to facilitate the reaction.

-

Oxidation to Carboxylic Acid: The N-substituted imidazole-2-carboxaldehyde is then oxidized to the corresponding carboxylic acid. A common method involves the use of an oxidizing agent such as potassium permanganate (KMnO4) in an aqueous solution.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure 1H-imidazole-2-carboxylic acid derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metallo-β-lactamase Inhibition Assay

The inhibitory potency of the synthesized compounds against MBLs is determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin.

-

Enzyme and Substrate Preparation: Recombinant VIM-2 or VIM-5 is expressed and purified. A stock solution of the enzyme is prepared in a suitable buffer (e.g., HEPES buffer). A stock solution of nitrocefin is prepared in DMSO.

-

Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the MBL enzyme, the test inhibitor at various concentrations, and the buffer. The mixture is pre-incubated for a specific period.

-

Initiation and Measurement: The reaction is initiated by the addition of nitrocefin. The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The ability of the inhibitors to restore the activity of β-lactam antibiotics against MBL-producing bacteria is assessed using antimicrobial susceptibility testing, typically by determining the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains: MBL-producing bacterial strains (e.g., E. coli expressing VIM-2) are used.

-

MIC Determination: The broth microdilution method is commonly employed. Serial twofold dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in a 96-well plate containing cation-adjusted Mueller-Hinton broth. Each well is also supplemented with a fixed concentration of the test inhibitor.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Conclusion and Future Directions

Derivatives of 1H-imidazole-2-carboxylic acid represent a promising avenue for the development of novel therapeutics to combat antibiotic resistance mediated by metallo-β-lactamases. Their mechanism of action, involving the chelation of the active site zinc ions, provides a solid foundation for rational drug design. The structure-activity relationships identified to date highlight the importance of the imidazole-2-carboxylic acid core and the potential for enhancing potency through strategic modifications at the N-1 position.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their in vivo efficacy and safety profiles. Further exploration of the structure-activity landscape will be crucial for identifying next-generation MBL inhibitors with broad-spectrum activity against a range of clinically relevant MBLs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this important field of drug discovery.

References

- 1. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 1-Methyl-1H-imidazole-2-carboxylic acid and its derivatives

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound, and its derivatives. It covers the synthesis, physicochemical properties, and diverse applications, with a focus on its role in pharmaceutical development. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their work.

Physicochemical Properties

This compound is a white to off-white powder that serves as a crucial building block in organic and medicinal chemistry.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20485-43-2 | [1][3][4] |

| Molecular Formula | C₅H₆N₂O₂ | [4][5] |

| Molecular Weight | 126.11 g/mol | [4][5][6] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 104 °C (with decomposition) | [1][2][6] |

| Boiling Point | 339.4±25.0 °C at 760 mmHg | [1][2] |

| Density | 1.3±0.1 g/cm³ | [1] |

| Purity | ≥90% (technical grade), ≥99.0% (pharmaceutical grade) | [1][6] |

| Synonyms | 1-methylimidazole-2-carboxylic acid | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its corresponding aldehyde precursor.

Synthesis of this compound

A common and efficient method for synthesizing the title compound is from 1-Methyl-1H-imidazole-2-carboxaldehyde.[5]

Experimental Protocol:

-

Precursor Synthesis: Prepare 1-Methyl-1H-imidazole-2-carboxaldehyde according to established literature procedures.[5]

-

Oxidation Reaction: While the direct oxidation method for the 1-methyl derivative is not detailed in the provided results, a general procedure for a similar compound, 1H-Imidazole-2-carboxylic acid, involves using hydrogen peroxide.[7] An analogous quantitative yield synthesis for the 1-methyl derivative is mentioned, following a procedure for a similar compound (Im2COOH (1b)).[5]

-

Reaction Work-up: After the reaction is complete, remove water under high vacuum.[5]

-

Purification: For the 1-methyl derivative, the process can yield a quantitative result without the need for washing with diethyl ether/water.[5]

-

Caution: It is critical to avoid heating during the process, as it can cause decarboxylation.[5][7]

The synthesis workflow is visualized in the diagram below.

Synthesis of Derivatives

The carboxylic acid functional group makes this compound a versatile starting material for creating various derivatives, primarily through reactions like amidation and esterification.[8][9]

-

Amide Derivatives: Amides can be synthesized by condensing the carboxylic acid with various amines (e.g., sulfonamides, isoniazid) using a condensing agent like phosphorus oxychloride in a suitable solvent such as dry pyridine.[9]

-

Ester Derivatives: Esterification can be achieved by reacting the carboxylic acid with an alcohol. For instance, [11C]methyl esters have been synthesized for use in PET imaging studies by reacting the carboxylic acid with [11C]methyl iodide.[10]

Biological Activities and Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][11]

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of advanced pharmaceuticals.[1] It is particularly valued for its use in the solid-phase synthesis of polyamides containing imidazole moieties, which are foundational structures in many therapeutic agents.[1][3] Its high purity and consistent quality make it an excellent choice for Active Pharmaceutical Ingredient (API) development.[1]

Metallo-β-Lactamase (MBL) Inhibitors

A critical application of 1H-imidazole-2-carboxylic acid derivatives is in combating antibiotic resistance. The production of metallo-β-lactamases (MBLs) by bacteria is a major cause of resistance to carbapenem antibiotics.[12]

Researchers have performed structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives to develop potent inhibitors of VIM-type MBLs.[12] Structure-activity relationship (SAR) studies revealed that substituents at the 1-position of the imidazole ring are crucial for potent inhibition. One such derivative, compound 55 , demonstrated potent synergistic activity with the antibiotic meropenem against clinically isolated Pseudomonas aeruginosa that produce VIM-2 MBL.[12] This compound also showed a good pharmacokinetic and safety profile in vivo, making it a promising candidate to reverse carbapenem resistance.[12]

The logical workflow for this application is depicted below.

Other Applications

Beyond its role in pharmaceuticals, this compound is explored in other fields:

-

Catalysis: It can be used as a ligand in catalytic processes, where it forms stable complexes with metal ions to improve reaction rates and selectivity.[8]

-

Materials Science: The compound is utilized in the development of materials like ionic liquids.[8]

-

Biochemical Research: It serves as a tool in studies related to enzyme activity and protein interactions.[8]

Pharmacokinetic Profile

-

Derivatives: The MBL inhibitor derivative 55 was reported to have a good pharmacokinetic profile in vivo, suggesting it can cross the bacterial outer membrane to reach its target.[12]

-

Related Compounds: Metronidazole, a well-known nitroimidazole antibiotic, is a prodrug that is well-absorbed orally and penetrates effectively into tissues.[13] It is metabolized in the liver to form derivatives, including a carboxylic acid derivative.[13] Studies on other imidazole compounds, like imidazole 2-hydroxybenzoate, have been conducted to evaluate the pharmacokinetics of the parent compound and its metabolites.[14]

The development of any drug candidate based on this scaffold would require thorough in vitro ADME (absorption, distribution, metabolism, and excretion) and in vivo pharmacokinetic studies to determine parameters like bioavailability, half-life, and clearance.[15]

Conclusion

This compound is a high-value chemical intermediate with significant and expanding applications in drug discovery and development. Its versatile structure allows for the synthesis of diverse derivatives with a wide range of biological activities, most notably in the fight against antimicrobial resistance. Future research will likely continue to uncover new therapeutic applications for this important class of molecules, necessitating further investigation into their synthesis, biological mechanisms, and pharmacokinetic profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 1-甲基-1H-咪唑-2-羧酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]